molecular formula C16H19NO B2724931 4-(5-Benzylidene-cyclopent-1-enyl)-morpholine CAS No. 94708-08-4

4-(5-Benzylidene-cyclopent-1-enyl)-morpholine

Cat. No.: B2724931
CAS No.: 94708-08-4
M. Wt: 241.334
InChI Key: LQUYXHJQRGYRJR-UHFFFAOYSA-N
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Description

4-(5-Benzylidene-cyclopent-1-enyl)-morpholine is an organic compound that belongs to the class of photochromic molecules. It has a molecular formula of C16H19NO and a molecular weight of 241.334. This compound is known for its unique structural features, which include a morpholine ring and a benzylidene group attached to a cyclopentene ring.

Preparation Methods

The synthesis of 4-(5-Benzylidene-cyclopent-1-enyl)-morpholine typically involves the condensation of morpholine with benzylidene cyclopentene under specific reaction conditions. The detailed synthetic routes and industrial production methods are not extensively documented in the available literature. general methods for synthesizing morpholine derivatives often involve the use of amino alcohols and α-haloacid chlorides . These reactions are usually carried out under mild conditions to ensure high yields and purity of the final product.

Chemical Reactions Analysis

4-(5-Benzylidene-cyclopent-1-enyl)-morpholine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

4-(5-Benzylidene-cyclopent-1-enyl)-morpholine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of photochromic behavior and its effects on biological systems.

    Industry: Utilized in the production of photochromic materials and other specialized chemicals

Mechanism of Action

The mechanism of action of 4-(5-Benzylidene-cyclopent-1-enyl)-morpholine involves its interaction with specific molecular targets and pathways. The morpholine ring and benzylidene group play crucial roles in its activity. The compound can interact with various enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed that the compound’s photochromic properties contribute to its biological effects .

Comparison with Similar Compounds

4-(5-Benzylidene-cyclopent-1-enyl)-morpholine can be compared with other morpholine-containing compounds, such as:

    4-(1-Cyclopenten-1-yl)morpholine: Similar in structure but lacks the benzylidene group.

    Morpholino nucleosides: Used in antisense oligonucleotide therapies and have different applications in medicine

Properties

IUPAC Name

4-[(5E)-5-benzylidenecyclopenten-1-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-2-5-14(6-3-1)13-15-7-4-8-16(15)17-9-11-18-12-10-17/h1-3,5-6,8,13H,4,7,9-12H2/b15-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUYXHJQRGYRJR-FYWRMAATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC2=CC=CC=C2)C(=C1)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=C\C2=CC=CC=C2)/C(=C1)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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